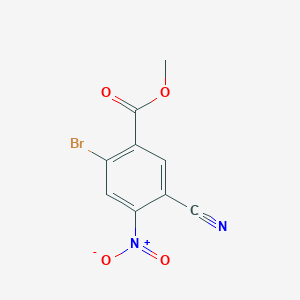

Methyl 2-bromo-5-cyano-4-nitrobenzoate

Description

Methyl 2-bromo-5-cyano-4-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a cyano group at the 5-position, and a nitro group at the 4-position of the aromatic ring. The methyl ester moiety at the carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry. This compound is primarily utilized in pharmaceutical and agrochemical research due to its reactive functional groups, which enable diverse transformations such as nucleophilic substitutions, reductions, and cycloadditions.

Properties

IUPAC Name |

methyl 2-bromo-5-cyano-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-2-5(4-11)8(12(14)15)3-7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASPFECYRIMQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate

A structurally similar compound, methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate (CAS 1260760-53-9), differs in two key aspects:

- Substituent identity : The 2-position substituent is chlorine instead of bromine.

- Functional group: The 4-position features a cyanomethyl (-CH₂CN) group rather than a nitro (-NO₂) group.

| Property | Methyl 2-bromo-5-cyano-4-nitrobenzoate | Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate |

|---|---|---|

| Molecular formula | C₁₀H₆BrN₃O₄ | C₁₀H₇ClN₂O₄ |

| Molecular weight (g/mol) | ~336.08 | 254.63 |

| Key functional groups | Br, CN, NO₂, COOCH₃ | Cl, CH₂CN, NO₂, COOCH₃ |

| Reactivity | Bromine enhances SNAr reactivity; nitro group stabilizes aromatic ring | Chlorine is less reactive in SNAr; cyanomethyl introduces steric hindrance |

Comparison with Methyl Esters of Aromatic Acids

General methyl esters (e.g., methyl salicylate, methyl benzoate) lack the halogen and nitro/cyano substituents present in the target compound. For example:

Key Differences :

- The presence of bromine, cyano, and nitro groups in the target compound introduces complexity in crystallization and hydrogen-bonding patterns, as observed in studies using SHELX and ORTEP for structural analysis .

- Methyl salicylate’s lack of electron-withdrawing groups reduces its utility in high-energy intermediates compared to the target compound .

Physicochemical Properties and Crystallography

Crystallographic studies using programs like SHELXL and ORTEP-III highlight challenges in resolving structures of multi-substituted benzoates due to anisotropic displacement and hydrogen-bonding variability . For instance:

- The nitro group in this compound may form weak C-H···O hydrogen bonds, influencing packing efficiency, whereas chloro analogues exhibit Cl···Cl interactions .

- Bromine’s larger atomic radius increases molecular volume compared to chlorine, affecting density and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.